(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TZ6 typically involves the reaction of 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid with butylamine under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of TZ6 involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: TZ6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TZ6 has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which TZ6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
TZ6 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazolidinone derivatives, such as (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide.
This detailed overview provides a comprehensive understanding of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-2-3-13-21-18(23)12-8-5-9-14-22-19(24)17(26-20(22)25)15-16-10-6-4-7-11-16/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3,(H,21,23)/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYXSHZJVIOFL-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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